N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide is a chemical compound with the molecular formula C15H14Cl2N2O2 It is known for its unique structure, which includes a dichloropyridinyl group and a methoxyphenyl group connected by a propanamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide typically involves the reaction of 3,6-dichloropyridine-2-methanol with 4-aminophenylpropanamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloropyridinyl group enhances its reactivity, while the methoxyphenyl group contributes to its stability and potential interactions with biological targets .
Eigenschaften
CAS-Nummer |
58803-96-6 |
---|---|
Molekularformel |
C15H14Cl2N2O2 |
Molekulargewicht |
325.2 g/mol |
IUPAC-Name |
N-[4-[(3,6-dichloropyridin-2-yl)methoxy]phenyl]propanamide |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-2-15(20)18-10-3-5-11(6-4-10)21-9-13-12(16)7-8-14(17)19-13/h3-8H,2,9H2,1H3,(H,18,20) |
InChI-Schlüssel |
ZTJLRYIWRROPFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.